1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3S/c18-12-5-6-16(14(19)9-12)22-17(23)20-8-7-11-10-21-15-4-2-1-3-13(11)15/h1-6,9-10,21H,7-8H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADXKBJLAGFANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2,4-dichloroaniline with 3-(2-bromoethyl)indole in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and indole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Chlorine Substitution: The 3,4-dichlorophenyl analog (Compound 6) exhibits the highest antibacterial activity (MIC = 12.5 μg/mL), outperforming monosubstituted (e.g., 4-chloro, MIC = 25 μg/mL) and non-halogenated (e.g., 4-methyl, MIC = 50 μg/mL) derivatives . This suggests that electron-withdrawing groups at the meta and para positions enhance target binding.
- Positional Isomerism : The 2,4-dichlorophenyl isomer (main compound) lacks direct activity data but is structurally distinct from the 3,4-dichloro analog. highlights the 3,4-dichloro variant as the most potent, implying that chlorine placement significantly impacts efficacy .
- Methoxy and Methyl Groups : Electron-donating groups (e.g., 4-methoxy) reduce activity compared to halogenated analogs, likely due to decreased electrophilicity .
Computational and Experimental Insights
- 1-(4-Chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea : Computational studies reveal stable intramolecular hydrogen bonds and polar surfaces, which may enhance solubility and target interaction . This highlights the role of nitro groups in modulating electronic properties.
- Indole Moiety : The indole-ethyl chain in all analogs likely contributes to hydrophobic interactions and π-stacking with bacterial enzyme active sites .
Biological Activity
1-(2,4-Dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.
Synthesis and Structural Characteristics
The synthesis of 1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction between thiourea derivatives and indole compounds. The compound's structure can be characterized by its crystallographic data, which indicates a triclinic system with specific atomic coordinates and displacement parameters.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P1̅ |
| a (Å) | 7.1229(8) |
| b (Å) | 12.8851(13) |
| c (Å) | 15.0472(15) |
| α (°) | 92.354(2) |
| β (°) | 103.338(2) |
| γ (°) | 91.502(2) |
| Volume (ų) | 1341.7(2) |
Antibacterial Activity
Research indicates that thiourea derivatives exhibit notable antibacterial properties. The compound demonstrated significant activity against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. For instance, in comparative studies, the minimum inhibitory concentration (MIC) for the compound ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The anti-proliferative activity was assessed using the CellTiter-Glo assay, revealing IC50 values ranging from 7 to 20 µM for various derivatives . Moreover, molecular docking studies indicated strong binding affinities with key enzymes involved in cancer progression, such as glutathione S-transferase P1-1 and caspase-3 .
Anti-inflammatory Activity
In vitro studies have demonstrated that thiourea derivatives can significantly reduce inflammatory markers such as IL-6 and TNF-α. Compounds derived from this class showed inhibition rates of up to 89% for IL-6 at concentrations of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated through various assays including ABTS and DPPH radical scavenging tests. Results indicated a high reducing potential with IC50 values around 52 µg/mL for ABTS and 45 µg/mL for DPPH assays, suggesting that it effectively neutralizes free radicals .
Case Studies
Several case studies have highlighted the biological efficacy of thiourea derivatives similar to 1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea:
- Case Study on Anticancer Properties : A study involving a series of thiourea derivatives reported significant cytotoxic effects against breast cancer cell lines with IC50 values as low as 1.5 µM for certain derivatives .
- Case Study on Antibacterial Efficacy : In a comparative analysis against standard antibiotics, the compound exhibited inhibition zones comparable to those of ceftriaxone across multiple bacterial strains, underscoring its potential as an alternative antibacterial agent .
Q & A
Q. Advanced Optimization
- Flow chemistry : Continuous reactors improve scalability and reduce side-product formation .
- pH control : Maintaining pH 7–8 prevents thiourea degradation .
What analytical techniques are critical for characterizing this thiourea derivative, and how are structural ambiguities resolved?
Q. Basic Characterization
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm indole and dichlorophenyl groups .
- ¹³C NMR : Thiourea carbonyl (C=S) appears at ~180 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 364.04 for C₁₇H₁₄Cl₂N₃S⁺) .
Q. Advanced Resolution of Ambiguities
- X-ray crystallography : Resolves conformational isomerism in solid-state structures .
- 2D NMR (COSY, NOESY) : Maps spatial proximity of indole NH and thiourea groups .
How is the biological activity of this compound assessed, and what mechanistic hypotheses exist?
Q. Basic Screening
- Enzyme inhibition assays : Targets tyrosine kinases or carbonic anhydrases via competitive binding (IC₅₀ values measured via fluorometric assays) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-dependent cytotoxicity (e.g., IC₅₀ = 12–18 µM) .
Q. Advanced Mechanistic Studies
- Molecular docking : Predicts interactions with ATP-binding pockets (e.g., EGFR kinase) .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Q. Basic SAR Insights
- Dichlorophenyl group : Electron-withdrawing Cl atoms enhance enzyme affinity .
- Indole substitution : 5-Methoxy or 2-methyl groups improve membrane permeability .
Q. Advanced Design Strategies
- Bioisosteric replacement : Replace thiourea with urea or guanidine to modulate solubility .
- Fragment-based drug design : Hybridize with known kinase inhibitors (e.g., gefitinib analogs) .
How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Q. Methodological Solutions
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times .
- Control variables : Test under hypoxia vs. normoxia to assess environmental effects .
- Meta-analysis : Compare datasets using tools like PRISMA to identify protocol discrepancies .
What computational approaches predict the compound’s stability and reactivity under physiological conditions?
Q. Advanced Computational Tools
- DFT calculations : Evaluate hydrolysis susceptibility of the thiourea moiety (e.g., bond dissociation energies) .
- MD simulations : Predict aggregation tendencies in aqueous buffers .
- ADMET prediction : Software like SwissADME forecasts metabolic stability (e.g., CYP450 interactions) .
How does the compound’s stability vary under different storage or experimental conditions?
Q. Basic Stability Profiling
- Thermal stability : Decomposes above 150°C (TGA/DSC analysis) .
- Photodegradation : Protect from light; acetonitrile/water mixtures reduce radical formation .
Q. Advanced Formulation Strategies
- Lyophilization : Enhances shelf life in PBS buffers .
- Nanocarrier encapsulation : PLGA nanoparticles improve plasma half-life .
What strategies validate target engagement in complex biological systems?
Q. Advanced Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
